An In-depth Technical Guide to 3-Chloro-5-fluorobenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Chloro-5-fluorobenzoic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-chloro-5-fluorobenzoic acid (CAS No. 25026-64-6), a key halogenated aromatic building block for the fine chemical, pharmaceutical, and agrochemical industries. This document consolidates critical data on its physicochemical properties, spectroscopic signatures, and safety protocols. Furthermore, it outlines a plausible synthetic pathway, details its chemical reactivity with a focus on transformations relevant to drug discovery, and discusses modern analytical techniques for its characterization and quality control. This guide is intended for researchers, process chemists, and drug development professionals who utilize functionalized aromatic compounds in the synthesis of complex molecular targets.
Introduction: The Strategic Value of Halogenated Benzoic Acids
Halogenated aromatic compounds are indispensable tools in modern organic synthesis, particularly within medicinal chemistry. The incorporation of halogen atoms, especially fluorine and chlorine, into a molecular scaffold can profoundly influence its physicochemical and biological properties. Fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate pKa, while chlorine can serve as a versatile synthetic handle for cross-coupling reactions and introduce specific steric and electronic effects.[1]
3-Chloro-5-fluorobenzoic acid is a strategically important intermediate that combines these features. Its disubstituted aromatic ring presents a unique electronic environment, and the carboxylic acid moiety provides a primary site for derivatization, most commonly through amide bond formation.[2][3] This guide aims to be a definitive resource on its core properties and utility.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and process development.
Core Properties
The key physical and chemical identifiers for 3-chloro-5-fluorobenzoic acid are summarized in Table 1. It presents as an off-white to beige crystalline solid and exhibits solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).[4][5][6]
| Property | Value | Reference(s) |
| CAS Number | 25026-64-6 | [5] |
| Molecular Formula | C₇H₄ClFO₂ | [4] |
| Molecular Weight | 174.56 g/mol | [1] |
| Appearance | Off-white to beige crystalline powder/granules | [4] |
| Melting Point | 203-205 °C (decomposes) | [7] |
| Boiling Point | ~275 °C at 760 mmHg | [6] |
| Density | ~1.48 g/cm³ | [4] |
| pKa | 3.49 ± 0.10 (Predicted) | [6] |
| Solubility | Soluble in DMSO; Insoluble in water | [5][7] |
| InChI Key | QFMRANWPGGSNHS-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C=C(C=C1F)Cl)C(=O)O | [1] |
Spectroscopic Characterization
The NMR spectra of 3-chloro-5-fluorobenzoic acid are defined by the electronic effects of the three substituents on the aromatic ring. The fluorine, chlorine, and carboxylic acid groups are all electron-withdrawing, leading to downfield shifts for the aromatic protons compared to unsubstituted benzene.
-
¹H NMR Spectroscopy: The spectrum will feature three distinct signals in the aromatic region. The proton at C2 (ortho to the carboxylic acid) will likely appear as a triplet or doublet of doublets due to coupling with the fluorine at C5 and the proton at C6. The proton at C4 (ortho to both halogens) will be similarly split. The proton at C6 will also show complex splitting. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield (>10 ppm), the exact position of which is highly dependent on solvent and concentration.[2][6]
-
¹³C NMR Spectroscopy: The spectrum will show seven distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~165 ppm). The aromatic carbons directly attached to the electronegative F and Cl atoms (C3 and C5) will be significantly shifted, and their signals will exhibit splitting due to C-F coupling. The carbon attached to the carboxylic acid (C1) will also be clearly identifiable. Based on data from 3-chlorobenzoic acid and 3-fluorobenzoic acid, the predicted chemical shifts are detailed in Table 2.[8][9]
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity & Coupling (¹H) |
| C1 | ~133 | - | - |
| C2 | ~129 | ~7.9 | m |
| C3 | ~135 (d, ²JCF) | - | - |
| C4 | ~118 (d, ²JCF) | ~7.6 | m |
| C5 | ~162 (d, ¹JCF) | - | - |
| C6 | ~125 (d, ⁴JCF) | ~7.8 | m |
| C=O | ~165 | ~13.5 | br s |
(Note: Predicted values are estimates based on additive models and data from analogous compounds. Actual experimental values may vary.)
The IR spectrum provides key information about the functional groups present.
-
O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band will appear around 1700-1725 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.
-
C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
C-F and C-Cl Stretches: Strong absorptions corresponding to the C-F and C-Cl stretching vibrations will be present in the fingerprint region, typically between 1000-1300 cm⁻¹ and 600-800 cm⁻¹, respectively.
Synthesis and Reactivity
As a key intermediate, understanding the synthesis and subsequent reactions of 3-chloro-5-fluorobenzoic acid is paramount for its application in multi-step synthetic campaigns.
Proposed Synthetic Route
While multiple proprietary methods exist for the industrial production of 3-chloro-5-fluorobenzoic acid, a plausible and scalable laboratory synthesis can be designed based on well-established organometallic or diazotization chemistry. A common strategy in the synthesis of polysubstituted aromatics is the Sandmeyer reaction, which allows for the introduction of a chloro group from an amino precursor.[10]
A logical precursor for this synthesis is 3-amino-5-fluorobenzoic acid. The amino group can be converted to a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst.
Caption: Proposed Sandmeyer reaction pathway for synthesis.
Experimental Protocol (Representative):
-
Diazotization: 3-Amino-5-fluorobenzoic acid is suspended in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C, to form the intermediate diazonium salt. The reaction progress is monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled. The cold diazonium salt solution is then added slowly to the CuCl solution.
-
Workup: The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The resulting solid precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 3-chloro-5-fluorobenzoic acid.[10]
Causality: This method is favored for its reliability and the commercial availability of the aniline precursor. The low-temperature conditions for diazotization are critical to prevent the premature decomposition of the unstable diazonium salt. The use of a copper catalyst is standard for Sandmeyer reactions, facilitating the displacement of dinitrogen gas by the chloride nucleophile.
Chemical Reactivity and Synthetic Applications
The utility of 3-chloro-5-fluorobenzoic acid stems from the reactivity of its carboxylic acid group and the potential for transformations on the aromatic ring.
The most common reaction is the formation of amides, a critical linkage in many active pharmaceutical ingredients (APIs). This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.[11]
Caption: General workflow for amide bond formation.
Protocol: Amide Coupling via Acyl Chloride
-
Activation: 3-Chloro-5-fluorobenzoic acid (1.0 eq.) is suspended in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF. Thionyl chloride (1.2 eq.) is added, and the mixture is refluxed until gas evolution ceases, yielding the acyl chloride. The solvent and excess reagent are removed under reduced pressure.
-
Coupling: The crude acyl chloride is dissolved in fresh DCM and added dropwise to a cooled (0 °C) solution of the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in DCM.
-
Purification: The reaction is stirred to completion (monitored by TLC or LC-MS), followed by an aqueous workup to remove salts. The organic layer is dried and concentrated, and the final amide is purified by recrystallization or column chromatography.[12]
Trustworthiness: This two-step protocol is highly reliable and generally provides high yields. The conversion to the acyl chloride creates a highly electrophilic carbonyl carbon, ensuring efficient reaction with the amine nucleophile. The base is essential to neutralize the HCl generated during the coupling step.
While the C-F bond is generally robust, the C-Cl bond on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13] This allows for the formation of C-C bonds, enabling the synthesis of complex biaryl structures. This reaction would typically be performed on an ester derivative to protect the acidic carboxylic acid proton.
Expertise Insight: For a Suzuki coupling to be successful, the choice of palladium catalyst, ligand, and base is critical and must be optimized for the specific substrates. The electronic nature of the 3-chloro-5-fluorobenzoyl system (electron-deficient) makes it a suitable candidate for such transformations.[14]
Halogenated benzoic acids are prevalent in the scaffolds of modern targeted therapies. For example, the core of Vemurafenib , a potent BRAF V600E mutation inhibitor used in melanoma, features a dichlorophenyl amide moiety.[15][16] Similarly, Trametinib , a MEK inhibitor, also contains a complex substituted aromatic core.[17][18][19] While 3-chloro-5-fluorobenzoic acid is not a direct precursor for these specific drugs, its structure is highly analogous to the building blocks used, underscoring its importance as a scaffold for developing kinase inhibitors and other advanced therapeutic agents.
Analytical Methodologies
Robust analytical methods are required for quality control, reaction monitoring, and stability testing. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Protocol: Reversed-Phase HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). A typical starting condition could be 60:40 Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of ~272 nm.
-
Quantification: Performed by creating a calibration curve with certified reference standards.
Self-Validation: The method's specificity can be confirmed by analyzing stressed samples (acid, base, oxidative, thermal degradation) to ensure that degradation products do not co-elute with the main peak. For higher sensitivity and confirmation of identity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed, offering detection in the parts-per-billion (ppb) range.[20]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-chloro-5-fluorobenzoic acid.
-
GHS Hazard Classification:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5]
Conclusion
3-Chloro-5-fluorobenzoic acid is a high-value synthetic intermediate whose utility is derived from the combined features of its halogen substituents and its reactive carboxylic acid handle. It provides a robust platform for the synthesis of complex molecules, particularly in the development of new pharmaceutical agents. This guide has provided a technical foundation for its properties, synthesis, reactivity, analysis, and safe handling, equipping researchers and chemists with the core knowledge needed to effectively leverage this versatile building block in their research and development endeavors.
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